molecular formula C17H18N2O6 B4943999 N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4943999
M. Wt: 346.3 g/mol
InChI Key: LYZWCSLWZAGDKB-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound that belongs to the class of amides. It features a complex structure with methoxy, nitro, and phenoxy functional groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide typically involves multiple steps:

    Amidation: The formation of the amide bond, often through the reaction of an amine with an acid chloride or anhydride.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:

  • Controlled temperature and pressure conditions.
  • Use of catalysts to enhance reaction rates.
  • Purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium methoxide (NaOCH₃), methanol (CH₃OH).

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For example:

    Biological Activity: Interaction with specific enzymes or receptors.

    Chemical Reactivity: Participation in specific chemical reactions based on its functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide: Lacks the nitro group.

    N-(4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide: Lacks the methoxy group on the benzene ring.

Uniqueness

The presence of both methoxy and nitro groups in N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide may impart unique reactivity and properties compared to its analogs.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c1-11(25-14-7-5-13(23-2)6-8-14)17(20)18-15-9-4-12(19(21)22)10-16(15)24-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZWCSLWZAGDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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